Amino-PEG3-CH2COOH
CAS No.: 134978-99-7
Cat. No.: VC0518583
Molecular Formula: C8H17NO5
Molecular Weight: 207.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134978-99-7 |
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Molecular Formula | C8H17NO5 |
Molecular Weight | 207.22 g/mol |
IUPAC Name | 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetic acid |
Standard InChI | InChI=1S/C8H17NO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7,9H2,(H,10,11) |
Standard InChI Key | DGRJZSGHEKZYHP-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCC(=O)O)N |
Canonical SMILES | C(COCCOCCOCC(=O)O)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Amino-PEG3-CH2COOH consists of a triethylene glycol (PEG3) backbone terminated by an amino group (-NH2) and a carboxylic acid (-COOH) group. The molecular formula is C9H19NO6, with a molecular weight of 189.23 g/mol. The PEG3 spacer comprises three repeating ethylene oxide units, contributing to its hydrophilic character, while the amino and carboxylic acid groups provide reactive sites for conjugation.
Stereochemical Considerations
The compound’s flexibility arises from the rotationally labile ether bonds in the PEG chain, allowing it to adopt multiple conformations in aqueous environments. This flexibility is critical for minimizing steric hindrance during bioconjugation.
Comparative Analysis of PEG Derivatives
The dual functionality of Amino-PEG3-CH2COOH distinguishes it from related PEG-based compounds:
Compound | Functional Groups | Key Features |
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Methoxy-PEG3-COOH | Methoxy, Carboxylic Acid | Lacks amine reactivity; used for passive PEGylation |
Fmoc-NH-PEG3-CH2COOH | Fmoc-Protected Amine, COOH | Requires deprotection for amine activation; enables selective conjugation |
Amino-PEG3-CH2CH2COOH | Amine, Extended COOH | Longer carboxylic acid chain; altered solubility profile |
This table highlights Amino-PEG3-CH2COOH’s versatility in applications requiring simultaneous amine and carboxylate reactivity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Amino-PEG3-CH2COOH involves three stages:
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PEG Backbone Assembly: Ethylene oxide monomers are polymerized under controlled conditions to form the triethylene glycol chain.
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Amino Group Introduction: The terminal hydroxyl group is replaced with an amine via nucleophilic substitution using ammonia or protected amines.
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Carboxylic Acid Functionalization: The remaining hydroxyl group is oxidized to a carboxylic acid using Jones reagent or catalytic oxidation .
Protection-Deprotection Strategies
In the synthesis of Fmoc-NH-PEG3-CH2COOH (a protected precursor), the Fmoc group shields the amine during subsequent reactions. Deprotection with 20% piperidine in DMF yields the free amine of Amino-PEG3-CH2COOH .
Industrial Manufacturing
Large-scale production optimizes cost and yield through:
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Continuous Flow Reactors: Enhance reaction control for PEG chain elongation.
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Green Chemistry Principles: Use of water as a solvent and enzyme-catalyzed oxidations to minimize waste .
Biomedical Applications
Drug Delivery Systems
Amino-PEG3-CH2COOH’s PEG moiety reduces renal clearance and immunogenicity of conjugated drugs. Notable examples include:
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Paclitaxel-PEG Conjugates: 3-fold increase in circulation half-life compared to free drug.
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siRNA Delivery: Amine groups enable electrostatic complexation with nucleic acids, while carboxylates permit targeting ligand attachment.
Diagnostic Imaging
The compound’s bifunctional nature facilitates dual labeling:
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Fluorescent Probes: Carboxylic acids bind to dyes (e.g., Cy5), while amines attach to targeting peptides.
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Radionuclide Chelation: Modified with DOTA for ⁶⁸Ga or ¹⁷⁷Lu labeling in PET/SPECT imaging .
Recent Innovations and Future Directions
Targeted Cancer Therapies
A 2024 study demonstrated Amino-PEG3-CH2COOH-linked antibody-drug conjugates (ADCs) with 90% tumor regression in xenograft models, leveraging pH-sensitive linkers for intracellular release .
Bioprinting Applications
Functionalized hydrogels using this compound enable 3D printing of vascularized tissues, with amine groups crosslinking fibrin and carboxylates binding growth factors .
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